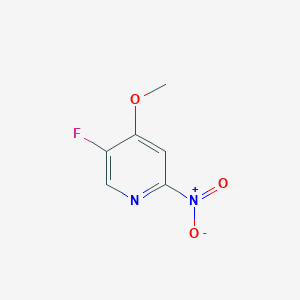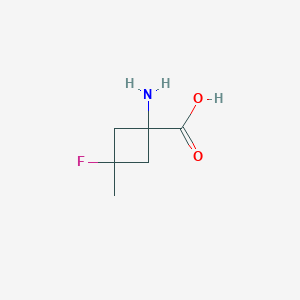![molecular formula C12H13ClN2 B13327041 4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13327041.png)
4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound features a chloro-substituted aniline moiety linked to a pyrrole ring through a methyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 1-methyl-1H-pyrrole-2-carbaldehyde.
Condensation Reaction: The 4-chloroaniline is reacted with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation to modify the pyrrole ring or the aniline moiety.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas, and palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate, and dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxide derivatives of the original compound.
Reduction: Reduced forms of the pyrrole ring or aniline moiety.
Substitution: Substituted aniline derivatives with various functional groups replacing the chloro group.
科学研究应用
4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
作用机制
The mechanism of action of 4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
Similar Compounds
4-Chloro-N-methylaniline: Similar structure but lacks the pyrrole ring.
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]aniline: Similar structure but lacks the chloro group.
4-Chloro-N-[(1H-pyrrol-2-yl)methyl]aniline: Similar structure but lacks the methyl group on the pyrrole ring.
Uniqueness
4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the presence of both the chloro and pyrrole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
4-chloro-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3 |
InChI 键 |
ZKWZROFNPIWWPG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1CNC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



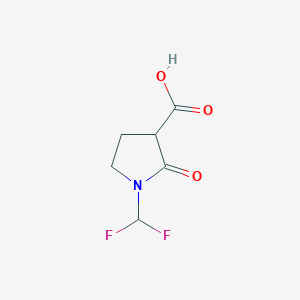
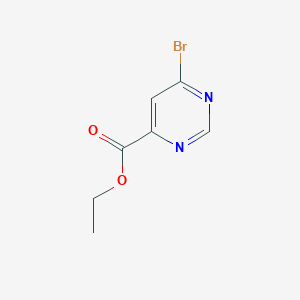
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)
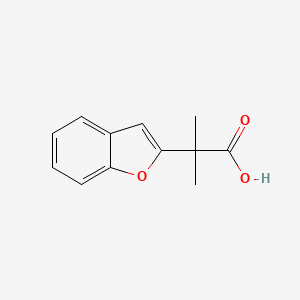

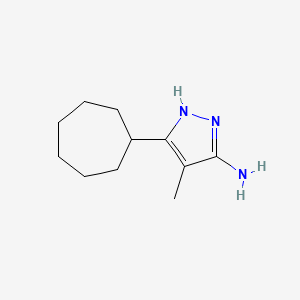

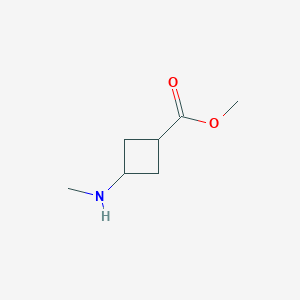
![(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13327002.png)
![2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13327013.png)
